molecular formula C7H12N2 B8278470 5-Ethyl-2,4-dimethyl-1H-imidazole CAS No. 91773-26-1

5-Ethyl-2,4-dimethyl-1H-imidazole

Cat. No.: B8278470
CAS No.: 91773-26-1
M. Wt: 124.18 g/mol
InChI Key: NELFWLUXURRZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2,4-dimethyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by its ethyl and dimethyl substitutions, imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclocondensation of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate. This reaction can be catalyzed by various agents, including Brønsted acidic ionic liquids, to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, enhances the sustainability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2,4-dimethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazoles .

Scientific Research Applications

5-Ethyl-2,4-dimethyl-1H-imidazole finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-dimethyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

  • 2-Methylimidazole
  • 4-Methylimidazole
  • 2-Ethyl-4-methylimidazole

Comparison: 5-Ethyl-2,4-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Methylimidazole and 4-Methylimidazole, the presence of both ethyl and dimethyl groups enhances its lipophilicity and potentially its biological activity. The compound’s unique structure also allows for more diverse chemical reactivity and applications .

Properties

CAS No.

91773-26-1

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

4-ethyl-2,5-dimethyl-1H-imidazole

InChI

InChI=1S/C7H12N2/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3,(H,8,9)

InChI Key

NELFWLUXURRZAY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=N1)C)C

Origin of Product

United States

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